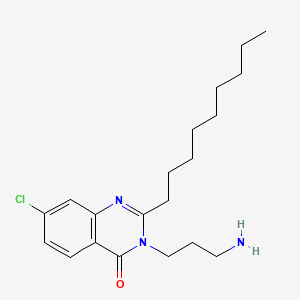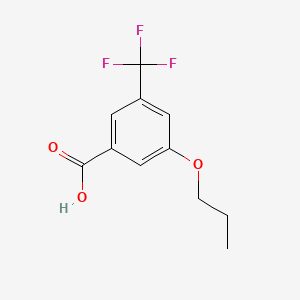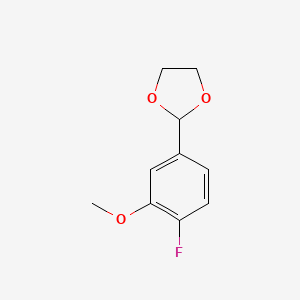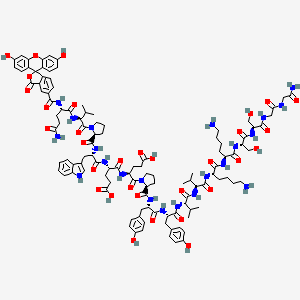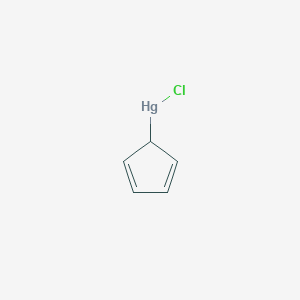
Cyclopentadien-5-yl mercuric chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentadien-5-yl mercuric chloride is an organomercury compound with the chemical formula C₅H₅ClHg. It is a coordination compound where the cyclopentadienyl ligand is bonded to a mercury atom, which is also bonded to a chloride ion. This compound is known for its unique chemical properties and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Cyclopentadien-5-yl mercuric chloride can be synthesized through the reaction of cyclopentadiene with mercuric chloride. The reaction typically involves the following steps:
Formation of Cyclopentadienyl Anion: Cyclopentadiene is deprotonated using a strong base such as sodium hydride (NaH) to form the cyclopentadienyl anion (C₅H₅⁻).
Reaction with Mercuric Chloride: The cyclopentadienyl anion is then reacted with mercuric chloride (HgCl₂) to form this compound.
The reaction conditions usually involve an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-sensitive reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
化学反应分析
Types of Reactions
Cyclopentadien-5-yl mercuric chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of mercury and forming different products.
Cyclization Reactions: The compound can participate in cyclization reactions, forming complex cyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, thiolates, and phosphines. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organomercury compounds, while oxidation and reduction reactions can produce different mercury species.
科学研究应用
Cyclopentadien-5-yl mercuric chloride has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures and organomercury compounds.
Biology: The compound is used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research on the compound’s potential therapeutic applications, including its use in developing mercury-based drugs.
Industry: It is used in the production of catalysts and other industrial chemicals.
作用机制
The mechanism of action of cyclopentadien-5-yl mercuric chloride involves the interaction of the mercury center with various molecular targets. The compound can form coordination complexes with nucleophiles, leading to changes in the electronic structure and reactivity of the mercury center. These interactions can affect various biochemical pathways and processes.
相似化合物的比较
Cyclopentadien-5-yl mercuric chloride can be compared with other similar organomercury compounds, such as:
Cyclopentadienylmercury (C₅H₅Hg): Similar structure but lacks the chloride ion.
Methylmercury Chloride (CH₃HgCl): Contains a methyl group instead of the cyclopentadienyl ligand.
Phenylmercury Chloride (C₆H₅HgCl): Contains a phenyl group instead of the cyclopentadienyl ligand.
These compounds share some chemical properties but differ in their reactivity and applications. This compound is unique due to the presence of the cyclopentadienyl ligand, which imparts distinct chemical characteristics and reactivity.
属性
CAS 编号 |
1003-26-5 |
|---|---|
分子式 |
C5H5ClHg |
分子量 |
301.14 g/mol |
IUPAC 名称 |
chloro(cyclopenta-2,4-dien-1-yl)mercury |
InChI |
InChI=1S/C5H5.ClH.Hg/c1-2-4-5-3-1;;/h1-5H;1H;/q;;+1/p-1 |
InChI 键 |
BMEOHXOBBNNKMR-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(C=C1)[Hg]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


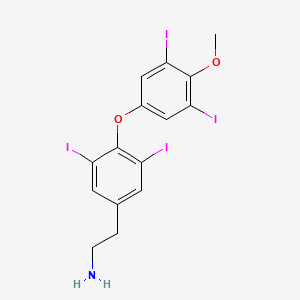



![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,18S,19S)-5',7,9,13-tetramethyl-19-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one](/img/structure/B14761862.png)

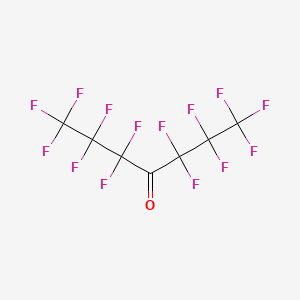

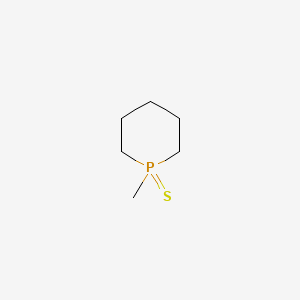
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide](/img/structure/B14761898.png)
